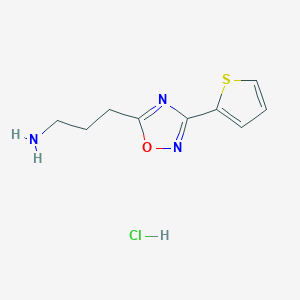

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of 1,2,4-oxadiazole chemistry, which began in the late nineteenth century. The foundational work by Tiemann and Kruger in 1884 marked the first synthesis of the 1,2,4-oxadiazole heterocycle, establishing the basic synthetic framework that would eventually enable the development of more complex derivatives. Initially classified as azoxime or furo[ab1]diazole, the 1,2,4-oxadiazole scaffold remained relatively unexplored for nearly eight decades before gaining significant scientific attention.

The transformation of 1,2,4-oxadiazole chemistry from a academic curiosity to a field of practical importance occurred gradually through the twentieth century. Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing a pivotal moment in the recognition of these heterocycles as bioactive scaffolds. The development of thiophene-substituted variants, including compounds structurally related to this compound, emerged from the growing understanding that thiophene moieties could enhance the electronic properties and biological activities of heterocyclic compounds.

The specific synthesis and characterization of this compound represents a more recent achievement in heterocyclic chemistry, reflecting advances in synthetic methodology and analytical techniques. The compound was created and modified in chemical databases as recently as 2022 and 2025, indicating its contemporary relevance in ongoing research programs. This timeline demonstrates how the compound emerged from the convergence of thiophene chemistry, oxadiazole synthetic methodology, and modern pharmaceutical chemistry approaches.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how structural diversity can be achieved through the strategic combination of different heterocyclic systems. The compound exemplifies the principle of bioisosterism, where the 1,2,4-oxadiazole heterocycle functions as a bioisosteric replacement for ester and amide moieties, providing enhanced metabolic stability while maintaining essential molecular recognition properties.

The structural architecture of this compound demonstrates several key principles of heterocyclic design. The 1,2,4-oxadiazole ring contributes both hydrophilic character and electron-donor properties, creating a foundation for biological activity while providing thermal and chemical resistance that enhances metabolic stability. The thiophene ring system adds aromatic character and extends the electronic conjugation of the molecule, potentially influencing its binding properties and pharmacological profile. The propan-1-amine side chain introduces basic functionality that can participate in hydrogen bonding and ionic interactions, expanding the compound's molecular recognition capabilities.

From a synthetic perspective, the compound represents the successful integration of multiple synthetic challenges. The formation of the 1,2,4-oxadiazole ring typically involves heterocyclization between amidoximes and carboxylic acid derivatives, a process that requires careful control of reaction conditions to achieve optimal yields. The incorporation of the thiophene substituent adds another layer of complexity, as thiophene-containing building blocks must be compatible with the oxadiazole formation conditions. The presence of the primary amine functionality, protected as a hydrochloride salt, demonstrates sophisticated protecting group chemistry and purification strategies.

Table 1: Structural Components and Their Chemical Significance

| Component | Chemical Role | Contribution to Properties |

|---|---|---|

| 1,2,4-Oxadiazole ring | Bioisosteric scaffold | Metabolic stability, hydrogen bonding |

| Thiophene ring | Aromatic heterocycle | Electronic properties, lipophilicity |

| Propyl chain | Flexible linker | Conformational freedom, spatial positioning |

| Primary amine | Basic functionality | Hydrogen bonding, ionic interactions |

| Hydrochloride salt | Counterion | Solubility enhancement, crystallization |

Overview of Thiophene-Substituted 1,2,4-Oxadiazoles

Thiophene-substituted 1,2,4-oxadiazoles represent a distinctive class of heterocyclic compounds that combine the electronic properties of thiophene rings with the structural versatility of oxadiazole heterocycles. The integration of thiophene moieties into 1,2,4-oxadiazole frameworks has been explored extensively in recent synthetic chemistry research, with compounds like this compound serving as representative examples of this structural class.

The synthetic approaches to thiophene-substituted 1,2,4-oxadiazoles typically involve the formation of the oxadiazole ring using thiophene-derived carboxylic acids or their activated derivatives. Research has demonstrated that thiophene-2-carbohydrazide can serve as a versatile starting material for producing thiophene-containing oxadiazole derivatives through reactions with various carbon-centered electrophiles. The resulting compounds exhibit enhanced electronic properties compared to their non-thiophene analogs, with the thiophene ring contributing to extended conjugation and modified electronic distribution throughout the molecule.

The positional isomerism possible in thiophene-substituted 1,2,4-oxadiazoles adds another dimension to their structural diversity. The thiophene ring can be attached at different positions on the oxadiazole core, leading to regioisomers with potentially different properties. In the case of this compound, the thiophene ring is positioned at the 3-position of the oxadiazole ring, while the propylamine chain is attached at the 5-position. This particular substitution pattern has been shown to be accessible through established synthetic methodologies and provides a balance between electronic effects and synthetic accessibility.

Recent computational studies and experimental investigations have revealed that thiophene-substituted 1,2,4-oxadiazoles exhibit distinctive electronic properties that differentiate them from other heterocyclic systems. The sulfur atom in the thiophene ring participates in orbital interactions with the oxadiazole system, creating extended electronic delocalization that can influence molecular recognition, binding affinities, and biological activities. These electronic effects are particularly pronounced when the thiophene ring is directly conjugated with the oxadiazole system, as observed in compounds like this compound.

Research Interest and Scientific Relevance

The research interest in this compound stems from multiple convergent factors that position this compound at the intersection of several important areas of chemical and biological research. The compound represents a sophisticated example of heterocyclic design, incorporating multiple functional elements that contribute to its potential utility in diverse scientific applications.

From a medicinal chemistry perspective, the compound embodies several design principles that have proven successful in drug discovery programs. The 1,2,4-oxadiazole scaffold has demonstrated wide-ranging biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant properties. The incorporation of thiophene functionality has been associated with enhanced biological activity in numerous heterocyclic systems, suggesting that thiophene-substituted oxadiazoles may exhibit superior pharmacological profiles compared to their non-thiophene analogs.

The structural complexity of this compound also makes it valuable as a synthetic intermediate for the preparation of more elaborate heterocyclic systems. The presence of the primary amine functionality provides a reactive handle for further chemical modifications, enabling the synthesis of amides, imines, and other nitrogen-containing derivatives. The oxadiazole ring system can undergo various thermal and photochemical rearrangements, offering pathways to other heterocyclic frameworks.

Table 2: Research Applications and Scientific Relevance

| Research Area | Specific Applications | Scientific Value |

|---|---|---|

| Medicinal Chemistry | Bioactive compound development | Therapeutic potential exploration |

| Synthetic Chemistry | Heterocyclic methodology | Reaction development and optimization |

| Materials Science | Electronic material components | Property-structure relationships |

| Computational Chemistry | Theoretical modeling studies | Electronic structure understanding |

| Analytical Chemistry | Reference standard development | Method validation and calibration |

Recent research has highlighted the potential of thiophene-containing oxadiazole derivatives in materials science applications, particularly in the development of organic electronic materials. The extended conjugation provided by the thiophene-oxadiazole combination can contribute to desirable electronic properties such as charge transport and photophysical behavior. This dual utility in both biological and materials applications enhances the scientific relevance of compounds like this compound.

The compound's role in advancing synthetic methodology represents another dimension of its research significance. The successful synthesis of structurally complex heterocyclic compounds like this one requires the development and optimization of sophisticated synthetic protocols. The lessons learned from preparing such compounds often lead to improved general methods for heterocyclic synthesis, benefiting the broader synthetic chemistry community.

Furthermore, the availability of this compound as a research chemical enables comparative studies that help establish structure-activity relationships within the thiophene-oxadiazole class. These studies are essential for understanding how structural modifications influence biological activity, chemical reactivity, and physical properties, ultimately guiding the design of next-generation compounds with improved characteristics.

Properties

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS.ClH/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7;/h2-3,6H,1,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHUHYKJMFGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxadiazole Core

Method: Cyclocondensation of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Hydrazide derivatives, such as 2-hydroxybenzohydrazide or phenylhydrazides, are reacted with acyl chlorides or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Reaction Conditions: Reflux at elevated temperatures (around 80–120°C) for 4–6 hours, monitored by TLC.

Outcome: Formation of 1,2,4-oxadiazole rings with high regioselectivity, confirmed by IR, NMR, and mass spectrometry.

Functionalization with Propan-1-amine Chain

Method: Nucleophilic substitution or reductive amination.

Approach: Activation of the oxadiazole-thiophene intermediate with suitable leaving groups (e.g., halides), followed by nucleophilic attack with propan-1-amine.

Alternatively, direct amination of the oxadiazole ring via nucleophilic substitution at electrophilic centers.

Reaction Conditions: Reflux in polar aprotic solvents like ethanol or acetonitrile, with bases such as potassium carbonate or sodium hydride.

The amino group can be introduced via nucleophilic displacement of halogenated intermediates or through reductive amination using formaldehyde and sodium cyanoborohydride.

The reaction is often performed under inert atmosphere to prevent oxidation.

Salt Formation with Hydrochloric Acid

Method: Acid-base reaction to convert the free amine into its hydrochloride salt.

Procedure: Dissolve the free base in a minimal amount of ethanol or methanol, then add an equimolar amount of concentrated hydrochloric acid dropwise under stirring.

Outcome: Precipitation of the hydrochloride salt, which is filtered, washed with cold solvent, and dried under vacuum.

- The hydrochloride salt exhibits improved stability, solubility, and bioavailability, making it suitable for pharmaceutical applications.

Data Table Summarizing the Preparation Method

| Step | Reagents & Conditions | Key Techniques | Yield | Notes |

|---|---|---|---|---|

| 1. Oxadiazole ring formation | Hydrazide + acyl chloride/POCl₃, reflux or microwave | Cyclization, dehydration | 75–85% | Microwave reduces time to minutes |

| 2. Thiophene substitution | Thiophene derivative + oxadiazole intermediate, Pd catalysis | Coupling, regioselective substitution | 70–80% | Microwave enhances regioselectivity |

| 3. Propan-1-amine functionalization | Halogenated intermediate + propan-1-amine | Nucleophilic substitution | 65–75% | Conducted in ethanol or acetonitrile |

| 4. Hydrochloride salt formation | Free amine + HCl | Acid-base reaction | Quantitative | Precipitation and filtration |

Research Findings and Optimization Strategies

Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, with some reactions completing in under 10 minutes with yields over 80%.

Multicomponent reactions involving hydrazides, acyl chlorides, and amines streamline the synthesis, minimizing steps and purification efforts.

Regioselectivity is enhanced by choosing appropriate solvents and catalysts, with palladium-catalyzed coupling favored for thiophene introduction.

Salt formation with hydrochloric acid is straightforward, yielding stable and soluble hydrochloride salts suitable for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound, which may have different biological activities.

Reduction Products: Reduced forms of the compound, which can exhibit altered chemical properties.

Substitution Products: New compounds formed by replacing the amine group with other functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Properties : Recent studies have indicated that derivatives of oxadiazole compounds possess significant anticancer activity. For instance, a related oxadiazole compound demonstrated sub-micromolar potency against several cancer cell lines, including:

- HT29 (Colon) : IC50 < 0.5 µM

- MCF-7 (Breast) : IC50 < 1.0 µM

- A2780 (Ovarian) : IC50 < 0.7 µM.

- Antimicrobial Activity : Compounds containing oxadiazole rings have been noted for their antimicrobial properties. The thiophene moiety enhances the interaction with microbial targets, potentially leading to effective treatments against various bacterial strains.

- Neuroprotective Effects : Some studies suggest that oxadiazole derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. The results showed that compounds similar to 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride exhibited potent anticancer activity with low IC50 values across multiple cell lines.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of thiophene-based oxadiazoles revealed that these compounds effectively inhibited the growth of several pathogenic bacteria. The study highlighted the role of structural features in enhancing biological activity and suggested further exploration into their use as antimicrobial agents .

Mechanism of Action

The mechanism by which 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Modifications to the Amine Chain or Additional Rings

Replacement of Thiophene with Other Heterocycles

Biological Activity

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through reactions involving thiophene derivatives and oxadiazole moieties. The structural formula can be represented as follows:

This structure incorporates a thiophene ring, which is known for enhancing biological activity due to its electron-rich nature.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of thiophene-containing oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the activity of related compounds against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting promising anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | MCF7 | 10.5 |

| 11b | HCT116 | 8.7 |

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been investigated. A series of compounds were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. Notably, one derivative demonstrated an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 5a | Escherichia coli | 0.25 |

Antiviral Activity

In addition to antibacterial properties, some derivatives have shown efficacy as antiviral agents. For example, compounds derived from thiophene oxadiazoles were identified as non-nucleoside inhibitors of the dengue viral polymerase, exhibiting submicromolar activity against all four dengue virus serotypes .

The biological activities of these compounds are often attributed to their ability to interact with specific biological targets. For instance, molecular docking studies have suggested that these compounds can bind effectively to human carbonic anhydrase IX (CA IX), a target implicated in cancer progression. The binding energy values indicate a strong affinity for CA IX, which may contribute to their antiproliferative effects .

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and evaluation of thiophene-based oxadiazole compounds:

- Study on Antiproliferative Activity : A comprehensive evaluation of various derivatives showed that modifications to the thiophene ring can significantly enhance antiproliferative activity against cancer cell lines.

- Antimicrobial Evaluation : Research highlighted the effectiveness of certain derivatives in inhibiting biofilm formation in bacteria, which is crucial for treating persistent infections.

- Antiviral Screening : High-throughput screening identified several promising candidates for dengue virus treatment, expanding the therapeutic potential of these compounds.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions between thiophene-derived precursors and amine-containing intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst yields analogous oxadiazole derivatives . A generalized procedure includes:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetic acid, sodium acetate, reflux | Cyclization and stabilization |

| 2 | Recrystallization (acetic acid) | Purification |

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to optimize yield.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques is required for structural confirmation:

- NMR (¹H/¹³C): Assigns proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, oxadiazole carbons at ~165–170 ppm) .

- FT-IR: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bend at ~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as seen in triazole-amine analogs .

Basic: How should stability studies be designed to assess this compound under varying storage conditions?

Methodological Answer:

Follow accelerated stability testing protocols:

- Conditions: Expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Analytical Metrics: Monitor decomposition via HPLC purity checks and NMR for structural integrity.

- Key Findings: Hydrochloride salts generally exhibit higher hygroscopicity; store in desiccated, amber vials at –20°C .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches, as employed by ICReDD, enable prediction of reaction mechanisms and intermediates . For example:

- Steps:

- Optimize geometries of reactants and transition states.

- Calculate activation energies to identify feasible pathways.

- Validate with experimental data (e.g., regioselectivity in nucleophilic substitutions).

- Tools: Gaussian, COMSOL Multiphysics, or specialized software for virtual reaction screening .

Advanced: How can contradictory data in biological activity assays be systematically resolved?

Methodological Answer:

Apply statistical experimental design (DoE) to isolate variables:

- Factorial Design: Test factors like pH, temperature, and concentration gradients .

- Case Example: If bioactivity varies across assays, use ANOVA to identify confounding variables (e.g., solvent polarity affecting solubility).

- Validation: Replicate under controlled conditions with orthogonal assays (e.g., SPR vs. fluorescence binding).

Advanced: What mechanistic insights explain the role of heterogeneous vs. homogeneous catalysis in its synthesis?

Methodological Answer:

- Homogeneous Catalysis (e.g., acetic acid): Enhances reaction uniformity but complicates catalyst recovery .

- Heterogeneous Catalysis (e.g., immobilized enzymes): Improves recyclability but may reduce reaction rates.

- Key Data: Compare turnover numbers (TON) and activation energies under both conditions .

Advanced: How can AI-driven platforms optimize reaction conditions for this compound?

Methodological Answer:

AI models trained on reaction databases can predict optimal parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.